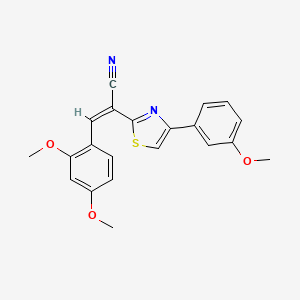
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be depicted as follows:
- Molecular Formula : C19H18N2O3S
- SMILES Notation : COC1=C(C(=CC=C1)C(=N)C(=C2C=CC=C(C=C2)C(=N)S(=O)(=O)N))O
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human breast cancer (MCF7) and leukemia (HCT116) cells.
- IC50 Values :
- MCF7: 4.53 μM
- HCT116: 5.48 μM
These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 around 10 μM for similar cell lines .
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary findings suggest that it may interact with DNA, disrupting replication processes and inducing apoptosis in cancer cells. Molecular docking studies have indicated strong binding affinities to key proteins involved in cell cycle regulation and apoptosis pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Phenolic Groups : The presence of methoxy groups on the phenyl rings enhances lipophilicity, improving cellular uptake.
- Thiazole Moiety : The thiazole ring contributes to the compound's ability to interact with biological targets effectively.
- Acrylonitrile Functionality : This moiety is crucial for the compound's cytotoxic effects, as it can form reactive intermediates that damage cellular components.
Case Studies
Several studies have evaluated the efficacy of this compound in vitro:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .
- Leukemia Cell Line Study : In another investigation involving HCT116 cells, flow cytometry analysis revealed increased apoptotic cell populations following exposure to the compound, confirming its potential as an anticancer agent .
Comparative Analysis
The following table summarizes the IC50 values of this compound alongside other known anticancer agents:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | 4.53 |
| Doxorubicin | MCF7 | ~10 |
| Cisplatin | A549 | 5.0 |
| Paclitaxel | MCF7 | 8.0 |
科学的研究の応用
Anticancer Activity
Recent research highlights the anticancer properties of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound exhibits mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent.
Table 1: Anticancer Efficacy Against Different Cell Lines
Antidiabetic Activity
The compound has also shown promise in antidiabetic applications. In vitro studies indicate that it can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The mechanism is believed to involve the modulation of glucose uptake pathways.
Table 2: Antidiabetic Effects in Experimental Models
| Model | Effect Observed | Reference |
|---|---|---|
| STZ-induced Diabetes | Reduced blood glucose levels | |
| Insulin-resistant Rats | Improved insulin sensitivity |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on several human cancer cell lines. The results indicated significant cytotoxic effects, particularly against MCF-7 cells, where the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antidiabetic Properties
Another investigation focused on the antidiabetic potential of this compound in diabetic rats. The study found that treatment with this compound resulted in a marked decrease in fasting blood glucose levels compared to controls, suggesting its potential as a therapeutic agent for managing diabetes.
特性
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-24-17-6-4-5-14(10-17)19-13-27-21(23-19)16(12-22)9-15-7-8-18(25-2)11-20(15)26-3/h4-11,13H,1-3H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLBSRVARQQRRB-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













